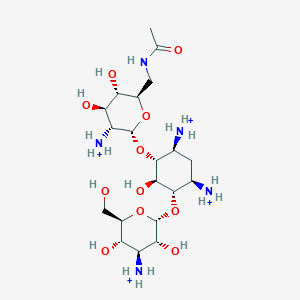

N(6')-acetylkanamycin B(4+)

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H43N5O11+4 |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,5R)-2-[(2R,3R,4R,5S,6R)-6-(acetamidomethyl)-3-azaniumyl-4,5-dihydroxyoxan-2-yl]oxy-5-azaniumyl-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |

InChI |

InChI=1S/C20H39N5O11/c1-5(27)25-3-8-13(29)14(30)11(24)19(33-8)35-17-6(21)2-7(22)18(16(17)32)36-20-15(31)10(23)12(28)9(4-26)34-20/h6-20,26,28-32H,2-4,21-24H2,1H3,(H,25,27)/p+4/t6-,7+,8+,9+,10-,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+/m0/s1 |

InChI Key |

JVNRAWAXQAGKBK-HLIGCJFYSA-R |

Isomeric SMILES |

CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+])[NH3+])[NH3+])O)O |

Canonical SMILES |

CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+])[NH3+])[NH3+])O)O |

Origin of Product |

United States |

Enzymology of N 6 Acetylkanamycin B Formation: Aminoglycoside N6 Acetyltransferase Aac 6

Classification and Nomenclature of Aminoglycoside N6'-Acetyltransferases

The classification and naming of enzymes provide a standardized way to identify and categorize them based on the reactions they catalyze.

The Aminoglycoside N6'-acetyltransferase is assigned the Enzyme Commission (EC) number EC 2.3.1.82 . wikipedia.orgqmul.ac.ukuniprot.org This classification places it in the family of transferases (EC 2), specifically the acyltransferases (EC 2.3) that transfer groups other than aminoacyl groups (EC 2.3.1). wikipedia.org The systematic name for this enzyme class is acetyl-CoA:kanamycin-B N6'-acetyltransferase . wikipedia.orgqmul.ac.uk This formal name precisely describes the reaction it catalyzes: the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N6' position of kanamycin (B1662678) B. wikipedia.orgqmul.ac.ukebi.ac.uk

In scientific literature and clinical contexts, several common names and acronyms are used interchangeably for this enzyme. The most prevalent acronym is AAC(6') , which stands for Aminoglycoside N(6')-Acetyltransferase. uniprot.orgjax.orgmcmaster.ca Other widely recognized synonyms are listed in the table below. wikipedia.orgqmul.ac.uk

| Acronym/Synonym | Reference |

| Kanamycin Acetyltransferase | wikipedia.orgqmul.ac.uktandfonline.com |

| Aminoglycoside 6'-N-acetyltransferase | wikipedia.orgjax.org |

| Aminoglycoside-6'-acetyltransferase | wikipedia.orgqmul.ac.ukjax.org |

| Aminoglycoside-6-N-acetyltransferase | wikipedia.orgqmul.ac.ukjax.org |

These names are often used to refer to the enzyme's activity against kanamycin or its general function as an aminoglycoside acetylating enzyme at the 6' position. wikipedia.orgqmul.ac.uk

Catalytic Mechanism and Reaction Stoichiometry

The catalytic function of AAC(6') enzymes involves a specific chemical transformation with well-defined stoichiometry and regioselectivity.

The fundamental reaction catalyzed by aminoglycoside N6'-acetyltransferase is the transfer of an acetyl group from the donor substrate, acetyl-CoA, to the acceptor substrate, kanamycin B. wikipedia.orguniprot.org This enzymatic modification results in the inactivation of the antibiotic. pnas.org The stoichiometry of the reaction is a 1:1 transfer, producing CoA and N6'-acetylkanamycin B as products. wikipedia.orgqmul.ac.uk

This reaction is catalyzed by various AAC(6') enzymes, which are found in both Gram-positive and Gram-negative bacteria. mdpi.com While kanamycin B is a key substrate, these enzymes can often acetylate a range of other aminoglycoside antibiotics that possess a 6'-amino group, including kanamycin A, neomycin, gentamicin (B1671437) C1a, and tobramycin (B1681333). qmul.ac.ukuniprot.org

A critical feature of AAC(6') enzymes is their high regioselectivity. The acetylation specifically occurs at the primary amine located at the 6'-position of the aminoglycoside's sugar ring. uniprot.orgebi.ac.ukjax.org For kanamycin B, this modification targets the 6'-amino group on its purpurosamine ring. qmul.ac.uk This specificity is dictated by the three-dimensional structure of the enzyme's active site, which binds the aminoglycoside substrate in a precise orientation to facilitate the nucleophilic attack of the 6'-amino group on the acetyl group of acetyl-CoA. nih.gov The structure of AAC(6')-Im in complex with kanamycin A, for instance, shows the substrate bound in a pocket with the N6' amino group positioned appropriately for an efficient attack on the acetyl-CoA cofactor. nih.gov

Kinetic studies have revealed that AAC(6') enzymes generally follow a Bi-Bi reaction mechanism, involving two substrates and two products. mcgill.ca For many members of this enzyme family, including AAC(6')-Ib, the mechanism is a sequential ordered Bi-Bi reaction. mdpi.comnih.govrcsb.org In this mechanism, the binding of substrates and the release of products occur in a defined order.

The predominant ordered mechanism proceeds as follows:

Acetyl-CoA (AcCoA) is the first substrate to bind to the enzyme (E). mdpi.comnih.gov

The aminoglycoside (AG), such as kanamycin B, then binds to the E-AcCoA complex, forming a ternary complex (E-AcCoA-AG). nih.govmcmaster.ca

The acetyl group is transferred to the aminoglycoside.

The modified aminoglycoside (AcAG), N(6')-acetylkanamycin B, is released first.

Finally, Coenzyme A (CoA) is released, regenerating the free enzyme. mdpi.com

However, variations in the kinetic mechanism exist within the AAC(6') family. For example, the AAC(6')-IId enzyme also follows an ordered Bi-Bi mechanism, but with a different binding sequence where the aminoglycoside antibiotic binds first, followed by acetyl-CoA. mdpi.com

| Enzyme Variant | Kinetic Mechanism | Substrate Binding Order | Product Release Order |

| AAC(6')-Ib | Ordered Sequential Bi-Bi | 1. Acetyl-CoA, 2. Aminoglycoside | 1. Acetylated Aminoglycoside, 2. CoA |

| AAC(6')-IId | Ordered Sequential Bi-Bi | 1. Aminoglycoside, 2. Acetyl-CoA | 1. CoA, 2. Acetylated Aminoglycoside |

These kinetic pathways are elucidated through initial velocity studies and inhibition experiments. nih.govrcsb.org

Substrate Specificity of AAC(6') Variants

The substrate range of AAC(6') enzymes is a critical determinant of their clinical impact. Different variants of these enzymes exhibit distinct patterns of aminoglycoside recognition and modification.

AAC(6') enzymes are known to act on a wide array of aminoglycoside antibiotics. Their substrate profiles, however, can vary significantly between different enzyme subtypes. Generally, these enzymes can modify 4,6-disubstituted 2-deoxystreptamines, which include clinically important drugs like gentamicin, tobramycin, and amikacin (B45834). mdpi.com For instance, the AAC(6')-I family of enzymes is capable of acetylating tobramycin and amikacin. mcmaster.ca The bifunctional enzyme AAC(6')-APH(2"), found in Gram-positive bacteria, confers resistance to a broad spectrum of aminoglycosides including gentamicin, tobramycin, dibekacin, netilmicin, and amikacin. imrpress.com Another variant, AAC(6')-Im, demonstrates activity against 4,6-disubstituted aminoglycosides and the 4,5-disubstituted aminoglycoside, neomycin. nih.gov The substrate specificity is a key feature used to classify these enzymes. mdpi.comnih.gov

Table 1: Substrate Profiles of Selected AAC(6') Variants

| Enzyme Variant | Kanamycin | Amikacin | Gentamicin | Tobramycin | Neomycin | Fortimicin |

|---|---|---|---|---|---|---|

| AAC(6')-I | + | + | - | + | ||

| AAC(6')-II | - | + | + | |||

| AAC(6')-Im | + | + | + | + | + | - |

| AAC(6')-Ie | + | + | + | + | - | + |

| AAC(6')-Ib-cr | + | + | + | + |

Note: "+" indicates substrate activity, "-" indicates lack of or significantly reduced activity. Data compiled from multiple sources. frontiersin.orgmdpi.comnih.govmicrobialcell.comnih.gov

A notable characteristic of some AAC(6') enzymes is their substrate promiscuity, extending beyond the aminoglycoside class. mdpi.com For example, certain sub-family A enzymes have been shown to acetylate both aminoglycoside and non-aminoglycoside substrates. microbialcell.com One of the most striking examples of this promiscuity is the AAC(6')-Ib-cr variant, which is capable of acetylating ciprofloxacin, a fluoroquinolone antibiotic, a completely different class of drug. frontiersin.org This represents a rare instance of a resistance enzyme evolving to recognize and modify a substrate from a different antibiotic class. frontiersin.org In contrast, monomeric sub-family C enzymes, like AAC(6')-Ii, appear to be more specific, acetylating only aminoglycosides. microbialcell.com This promiscuity is thought to be influenced by factors such as the plasticity of the enzyme's active site. mdpi.com

The ability of AAC(6') enzymes to recognize and bind a diverse range of substrates is governed by specific molecular features within their active sites. The three-dimensional structures of several AAC(6') enzymes have been determined, providing insights into these interactions. frontiersin.org The binding of kanamycin A to AAC(6')-Im, for instance, occurs in a shallow, positively charged pocket, positioning the N6' amino group for nucleophilic attack on the acetyl-CoA cofactor. nih.gov

Structural analyses of kanamycin A complexes with both AAC(6')-Im and AAC(6')-Ie reveal that conformational rearrangements within the substrate-binding sites are crucial for orienting the bound aminoglycoside. nih.gov These subtle changes in how 4,6-disubstituted aminoglycosides are positioned affect the orientation of the N6' amino group relative to the acetyl donor, which can account for differences in enzymatic activity. nih.gov Furthermore, a flexible flap has been identified in the AAC(6')-Ib11 variant, which may explain its ability to accommodate and acetylate both amikacin and gentamicin. conicet.gov.ar Mutational studies have also been instrumental in identifying key amino acid residues critical for substrate binding and catalysis. For example, in AAC(6')-Ib, mutations of residues such as E167, D117, L120, or F171 can lead to a complete loss of resistance activity. nih.gov

Enzyme Variants and Their Functional Divergence

The AAC(6') family is not monolithic; it comprises numerous variants with distinct functional properties, often categorized into different classes and sometimes existing as part of larger, multifunctional proteins.

Historically, AAC(6') enzymes have been divided into two main groups, AAC(6')-I and AAC(6')-II, based on their substrate inactivation profiles. frontiersin.org

AAC(6')-I enzymes typically confer resistance to several aminoglycosides, including amikacin and certain gentamicin components (C1a and C2), but not gentamicin C1. frontiersin.orgconicet.gov.ar

AAC(6')-II enzymes , on the other hand, can acetylate all forms of gentamicin but are not active against amikacin. frontiersin.orgconicet.gov.ar

This differential specificity is a key distinguishing feature. For example, a single amino acid substitution (L to S at position 119) in AAC(6')-Ib can switch its phenotype from a type I to a type II profile, enabling it to confer resistance to gentamicin but not amikacin. nih.gov More recent classifications have proposed additional subtypes, such as subtype III for enzymes that only confer resistance to tobramycin, and a novel subtype IV for variants like aac(6')-Ib11 that confer resistance to amikacin, gentamicin, and tobramycin. mdpi.com

Table 2: Differentiating Features of Class I and Class II AAC(6') Enzymes

| Feature | Class I AAC(6') | Class II AAC(6') |

|---|---|---|

| Primary Substrates | Amikacin, Tobramycin, Gentamicin C1a & C2 | All Gentamicin congeners, Tobramycin |

| Amikacin Activity | Yes | No |

| Gentamicin C1 Activity | No | Yes |

Data based on findings from multiple studies. frontiersin.orgmdpi.comconicet.gov.ar

Some AAC(6') enzymes exist as domains within larger, bifunctional proteins. The most clinically significant of these is AAC(6')-APH(2''), which is prevalent in Gram-positive pathogens like Staphylococcus and Enterococcus. imrpress.com This enzyme possesses both a 6'-N-acetyltransferase (AAC(6')) domain and a 2''-O-phosphotransferase (APH(2'')) domain within the same polypeptide chain. imrpress.comnih.gov

The AAC(6') domain is located at the N-terminus, while the APH(2'') domain is at the C-terminus. imrpress.com This fusion of two distinct enzymatic activities allows the protein to inactivate a very broad range of aminoglycoside antibiotics, presenting a significant challenge in clinical settings. nih.govmcmaster.ca The AAC(6')-APH(2'') enzyme can modify virtually all clinically important aminoglycosides through either acetylation or phosphorylation. nih.gov Structural studies indicate that the two domains are joined by a predominantly rigid linker and that the domains may act as reciprocal binding modules to efficiently capture aminoglycosides. mcgill.caresearchgate.net While the domains can operate independently, their structural integration is critical for the function of both activities. mcmaster.ca The gene encoding this bifunctional enzyme, aac(6')-aph(2"), is often found on mobile genetic elements, facilitating its spread among bacteria. imrpress.com

Mutational Analysis of Catalytic Residues and Active Site Dynamics

The catalytic mechanism and substrate specificity of Aminoglycoside N6'-Acetyltransferases (AAC(6')) have been extensively investigated through mutational analysis and the study of active site dynamics. These studies are crucial for understanding the molecular basis of aminoglycoside resistance and for the development of new antibiotics or enzyme inhibitors.

Site-directed mutagenesis has been instrumental in identifying key amino acid residues involved in catalysis and substrate binding. In the GCN5-related N-acetyltransferase (GNAT) superfamily, to which AAC(6') enzymes belong, several conserved residues in the active site have been targeted for investigation. nih.gov For instance, in AAC(6')-Ii from Enterococcus faecium, studies involving the mutation of several conserved residues have provided significant insights. nih.gov Mutational analysis of Glu72 indicated that it is not the general base in the catalytic reaction but is essential for the correct positioning and orientation of the aminoglycoside substrate. nih.gov Similarly, His74 was found not to function as the active site base; in fact, it must be protonated for the enzyme to have optimal activity. nih.gov The investigation of a Tyr147 mutant showed no effect on the chemical step of catalysis, refuting its role as a general acid. nih.gov Conversely, the amide NH group of Leu76 was implicated in crucial interactions with acetyl-CoA and in stabilizing the transition state of the reaction. nih.gov

In AAC(6')-Ib, structural and mechanistic analyses have identified Asp115 as a key catalytic residue. nih.govacs.orgrcsb.org The crystal structure shows a direct and optimally positioned interaction between the 6'-NH2 group of the aminoglycoside and Asp115, suggesting that Asp115 functions as a general base, accepting a proton from the amine to facilitate nucleophilic attack on the acetyl group of acetyl-CoA. nih.govacs.orgrcsb.org

Mutations can also dramatically alter the substrate profile of AAC(6') enzymes. A notable example is the AAC(6')-Ib-cr variant, which can acetylate fluoroquinolones in addition to aminoglycosides. nih.govacs.org This expanded activity is largely attributed to the Asp179Tyr (D179Y) mutation. nih.govacs.orgasm.org Molecular modeling suggests that the introduced Tyr179 residue engages in π-stacking interactions with the quinolone ring, which facilitates the binding of this different class of antibiotics. nih.govacs.org Another mutation, Trp102Arg (W102R), is also present in the AAC(6')-Ib-cr variant. asm.org A single Leu to Ser substitution at amino acid 119 in an AAC(6')-Ib variant was shown to change its resistance profile from AAC(6')-I (resistance to amikacin) to AAC(6')-II (resistance to gentamicin but not amikacin). nih.gov

The dynamics of the active site also play a critical role in catalysis. Structural analyses of AAC(6')-Im and AAC(6')-Ie in complex with kanamycin A reveal that conformational rearrangements within the substrate-binding sites are key to orienting the bound antibiotic. nih.govmicrobialcell.com These structural changes affect how 4,6-disubstituted aminoglycosides are positioned, which in turn influences the orientation of the N6' amino group relative to the acetyl-CoA donor, thereby affecting the enzyme's activity. nih.govmicrobialcell.com For example, in AAC(6')-Ie, the N6' group is directed away from the acetyl-CoA and is anchored by hydrogen bonds to Asp136, resulting in a less favorable orientation for acetylation and thus lower activity towards certain aminoglycosides compared to AAC(6')-Im. microbialcell.commicrobialcell.com In contrast, the active site of AAC(6')-Im features a shallow, positively-charged pocket where the N6' amino group of kanamycin A is positioned appropriately for an efficient nucleophilic attack on the acetyl-CoA cofactor, with an Asp99 side chain helping to position the N6' group via a hydrogen bond. nih.govmicrobialcell.com

The table below summarizes the findings from various mutational analyses on AAC(6') enzymes.

| Enzyme Variant | Mutation | Key Finding | Reference(s) |

| AAC(6')-Ii | Glu72Ala | Not a general base; critical for substrate positioning. | nih.gov |

| AAC(6')-Ii | His74Ala | Not a general base; must be protonated for optimal activity. | nih.gov |

| AAC(6')-Ii | Tyr147Phe | Does not function as a general acid in catalysis. | nih.gov |

| AAC(6')-Ii | Leu76Ala | Amide NH group is important for acetyl-CoA interaction and transition-state stabilization. | nih.gov |

| AAC(6')-Ib | Asp179Tyr | Confers ability to acetylate fluoroquinolones by facilitating binding via π-stacking. | nih.govacs.orgasm.org |

| AAC(6')-Ib | Leu119Ser | Changes substrate profile from AAC(6')-I (amikacin resistance) to AAC(6')-II (gentamicin resistance). | nih.gov |

Molecular Basis of Resistance Conferred by N 6 Acetylation of Kanamycin B

Impact of N(6')-Acetylation on Aminoglycoside-Ribosome Interaction

The primary mechanism of action for Kanamycin (B1662678) B involves its binding to the decoding A site of the 16S ribosomal RNA (rRNA), a critical component of the 30S ribosomal subunit. nih.govresearchgate.net This interaction interferes with protein synthesis, leading to mistranslation and ultimately bacterial cell death. nih.gov However, the addition of an acetyl group to the 6'-amino position of Kanamycin B drastically alters its molecular properties, leading to a significant reduction in its binding affinity for the ribosome.

Disruption of Key Hydrogen Bonding and Electrostatic Interactions with 16S rRNA (e.g., A1408)

The binding of Kanamycin B to the ribosomal A site is a highly specific interaction mediated by a network of hydrogen bonds and electrostatic interactions. asm.org A crucial contact point involves the 6'-amino group of the antibiotic and the N1 atom of the adenine (B156593) nucleotide at position 1408 (A1408) of the 16S rRNA. asm.orgnih.gov This interaction is vital for the proper positioning of the drug within the binding pocket. asm.org

The enzymatic N(6')-acetylation introduces a bulky acetyl group, which sterically hinders and electronically disrupts this critical hydrogen bond. nih.gov The modification eliminates the positive charge of the 6'-amino group, weakening the electrostatic attraction to the negatively charged phosphate (B84403) backbone of the rRNA. researchgate.netnih.gov This loss of a key interaction point significantly destabilizes the drug-ribosome complex. nih.gov

Alterations in Ribosomal Binding Affinity and Conformational Changes

The disruption of the essential hydrogen bond with A1408, coupled with the loss of positive charge, leads to a profound decrease in the binding affinity of N(6')-acetylated Kanamycin B for the ribosome. researchgate.netresearchgate.net This reduced affinity means the modified antibiotic can no longer effectively compete with transfer RNA (tRNA) molecules for binding to the A site. nih.gov Consequently, the antibiotic is unable to exert its inhibitory effect on protein synthesis.

While the primary effect is the loss of direct binding, the acetylation may also induce subtle conformational changes in the antibiotic itself, further impeding its ability to fit into the highly specific binding pocket of the 16S rRNA.

Consequences of N(6')-Acetylated Kanamycin B on Bacterial Physiology

The inability of N(6')-acetylated Kanamycin B to bind to the ribosome has direct and significant consequences for bacterial physiology, primarily by allowing protein synthesis to proceed unimpeded.

Impaired Protein Synthesis and Ribosomal Misreading Pathways

Unmodified Kanamycin B binding to the 16S rRNA decoding site causes significant disruption to protein synthesis. It can lead to the incorporation of incorrect amino acids, resulting in the production of non-functional or toxic proteins, and can also inhibit the translocation of the ribosome along the messenger RNA (mRNA). nih.govresearchgate.net

By preventing the binding of the antibiotic, N(6')-acetylation effectively neutralizes these detrimental effects. The ribosome can continue to function normally, translating mRNA into proteins without the interference that would otherwise be caused by Kanamycin B. This allows the resistant bacteria to maintain normal cellular functions and proliferate in the presence of the antibiotic.

Mechanisms of Inactivation Beyond Ribosomal Binding

The primary mechanism of resistance conferred by N(6')-acetylation is the prevention of ribosomal binding. researchgate.net The modification essentially inactivates the antibiotic before it can reach its target. This enzymatic inactivation is a highly efficient defense mechanism employed by various Gram-negative and Gram-positive bacteria. nih.govfrontiersin.org The genes encoding the AAC(6') enzymes are often located on mobile genetic elements such as plasmids and transposons, facilitating their spread among bacterial populations. frontiersin.org

It is the enzymatic modification itself, catalyzed by aminoglycoside-modifying enzymes, that constitutes the mechanism of inactivation beyond the direct interaction with the ribosome. frontiersin.org This preemptive detoxification strategy is a common theme in antibiotic resistance.

Structural Biology of Aminoglycoside 6 N Acetyltransferases

High-Resolution Structural Elucidation of AAC(6') Enzymes

The three-dimensional structures of several AAC(6') enzymes have been determined, providing invaluable insights into their function and mechanism. These structures, available in the Protein Data Bank (PDB), have been resolved at high resolution, often in complex with substrates or cofactors.

Crystal Structures and PDB Accession Codes

A number of crystal structures for AAC(6') enzymes have been deposited in the PDB, revealing a conserved core fold characteristic of the GCN5-related N-acetyltransferase (GNAT) superfamily. rcsb.orgrcsb.orgpdbj.org Notable examples include:

1S3Z: The crystal structure of aminoglycoside N-acetyltransferase AAC(6')-Iy from Salmonella enterica in a ternary complex with Coenzyme A (CoA) and the aminoglycoside ribostamycin (B1201364). ebi.ac.uknih.govwwpdb.org This structure provides a snapshot of the enzyme with both the cofactor and a substrate analog bound.

1S5K: This structure represents the AAC(6')-Iy enzyme from Salmonella enterica in complex with CoA. rcsb.orgebi.ac.ukwwpdb.org It offers a view of the enzyme bound to its cofactor in the absence of an aminoglycoside substrate.

1S60: Another crystal form of the AAC(6')-Iy from Salmonella enterica complexed with CoA. rcsb.orgnih.gov

2A4N: The crystal structure of aminoglycoside 6'-N-acetyltransferase type Ii (AAC(6')-Ii) from Enterococcus faecium complexed with CoA. nih.govrcsb.orgrcsb.org This structure, along with others of AAC(6')-Ii, has been crucial in understanding the enzyme's plasticity. rcsb.org

These structures, determined through X-ray diffraction at resolutions typically between 2.0 and 2.7 Å, have laid the groundwork for a detailed analysis of the enzyme's architecture and catalytic mechanism. rcsb.orgrcsb.orgcore.ac.uk

Interactive Table: PDB Accession Codes for AAC(6') Enzymes

| PDB ID | Enzyme | Organism | Ligand(s) | Resolution (Å) |

|---|---|---|---|---|

| 1S3Z | AAC(6')-Iy | Salmonella enterica | CoA, Ribostamycin | 2.00 |

| 1S5K | AAC(6')-Iy | Salmonella enterica | CoA | 2.40 |

| 1S60 | AAC(6')-Iy | Salmonella enterica | CoA | 2.10 |

| 2A4N | AAC(6')-Ii | Enterococcus faecium | CoA | 2.20 |

| 1V0C | AAC(6')-Ib | Escherichia coli | Acetyl-CoA, Kanamycin (B1662678) C | 2.20 |

| 2QIR | AAC(6')-Ib | Escherichia coli | CoA, Kanamycin A | 2.40 |

| 2BUE | AAC(6')-Ib | Escherichia coli | CoA, Ribostamycin | 1.80 |

Structural Analysis of Enzyme-Ligand Complexes

The analysis of AAC(6') enzymes in complex with their ligands has been instrumental in deciphering the molecular basis of substrate recognition and catalysis.

The ternary complex of AAC(6')-Iy with CoA and ribostamycin (PDB: 1S3Z) reveals how the enzyme accommodates both the acetyl donor and the aminoglycoside acceptor. pdbj.orgebi.ac.uk The structure of the AAC(6')-Ib-CoA-kanamycin A complex (PDB: 2QIR) and the AAC(6')-Ib-acetyl-CoA-kanamycin C complex (PDB: 1V0C) have provided significant insights into the acetylation mechanism. nih.gov In the latter, although kanamycin C is not a substrate due to a hydroxyl group at the 6' position, its binding in the active site mimics the substrate-bound state, with the O6' atom positioned for a nucleophilic attack on the acetyl group of acetyl-CoA. nih.gov This highlights the precise positioning required for catalysis.

Similarly, the structures of AAC(6')-Ib in complex with CoA and ribostamycin (PDB: 2BUE) and AAC(6')-Iy with CoA and ribostamycin (PDB: 1S3Z) have been compared to understand the structural basis for the regioselectivity of acetylation. rcsb.orgnih.gov These comparative analyses demonstrate how different enzymes within the same family can achieve specificity for different substrates or different positions on the same substrate.

Active Site Architecture and Catalytic Pocket

The active site of AAC(6') enzymes is a shallow, negatively charged pocket where the binding of acetyl-CoA and the aminoglycoside substrate occurs. nih.gov The architecture of this pocket is critical for catalysis.

Identification of Key Amino Acid Residues Involved in Catalysis and Substrate Binding

Site-directed mutagenesis and structural studies have identified several key amino acid residues crucial for the function of AAC(6') enzymes. In AAC(6')-Ib, residues such as Asp117 , Leu120 , Glu167 , and Phe171 have been shown to be essential for resistance activity, with mutations in these positions leading to a complete loss of function. nih.gov

In AAC(6')-Ii, Glu72 and Leu76 have been identified as important residues. nih.gov While initially thought to be involved in general base catalysis, further studies indicated that Glu72 is critical for the proper positioning and orientation of the aminoglycoside substrate in the active site. nih.gov The kanamycin binding site in AAC(6')-Im is formed by strands β3, β4, and β5, and helices α2, α3, and α4. nih.gov

Role of Dynamic Segments and Conformational Changes in Enzyme Function

The function of AAC(6') enzymes is not static; it involves dynamic conformational changes upon substrate binding. The crystal structure of substrate-free AAC(6')-Ii revealed a partially unfolded structure, indicating inherent flexibility. pdbj.org Comparison with the acetyl-CoA-bound structure shows significant conformational changes, particularly in the regions involved in dimerization and substrate binding. pdbj.org

For instance, in AAC(6')-Im, upon kanamycin A binding, a β-hairpin formed by strand β6' and the N-terminal end of strand β7 moves inward. microbialcell.com These conformational rearrangements within the substrate binding sites play a key role in orienting the bound aminoglycoside for efficient acetylation. nih.gov The plasticity of these enzymes, particularly in flexible loop regions, is thought to be relevant for their cooperative activity and broad substrate specificity. rcsb.orgmcgill.ca

Oligomerization States and Functional Implications

AAC(6') enzymes can exist in different oligomerization states, primarily as monomers or dimers, which has significant implications for their function and substrate specificity. nih.govfrontiersin.org

The AAC(6')-I subfamily can be further divided based on their oligomeric state. Enzymes like AAC(6')-Ie and AAC(6')-Ib are typically monomeric . nih.govmdpi.com In contrast, AAC(6')-Ig, AAC(6')-Ih, and AAC(6')-Iy are domain-swapped dimers . nih.gov In these dimers, the C-terminal β-strand of one monomer inserts into the corresponding sheet of the adjacent monomer, bringing the two active sites into close proximity. nih.gov

AAC(6')-Ii is also a dimer , but its dimeric architecture differs from the domain-swapped dimers of the AAC(6')-I subfamily. nih.gov Functional studies on AAC(6')-Ii have demonstrated subunit cooperativity within the dimer. mcmaster.ca Isothermal titration calorimetry experiments have shown two non-equivalent aminoglycoside binding sites for the AAC(6')-Ii dimer, while a monomeric mutant (Trp104Ala) exhibits only one binding site. nih.govmcmaster.ca

The oligomerization state can influence substrate specificity. The dimeric sub-family A enzymes (e.g., AAC(6')-Iy) have been shown to acetylate both aminoglycoside and non-aminoglycoside substrates, whereas the monomeric sub-family C enzymes (e.g., AAC(6')-Ie) and the dimeric AAC(6')-Ii appear to be more specific for aminoglycosides. nih.gov

Homodimeric Nature of AAC(6') Enzymes (e.g., AAC(6')-Ii)

Aminoglycoside 6'-N-acetyltransferases (AACs) are a significant family of enzymes responsible for bacterial resistance to aminoglycoside antibiotics. A key structural feature of many AAC(6') enzymes, such as AAC(6')-Ii from Enterococcus faecium, is their existence as homodimers. nih.govresearchgate.net This means they are composed of two identical protein subunits that come together to form the functional enzyme. The homodimeric structure of AAC(6')-Ii, which has a molecular weight of approximately 41.4 kDa, is crucial for its catalytic activity and stability. nih.gov

The interaction between the two subunits is a defining characteristic of this enzyme class. For instance, in some AAC(6') enzymes like those in sub-family A (e.g., AAC(6')-Ig, AAC(6')-Ih, and AAC(6')-Iy), a "domain-swapped" dimerization occurs. nih.gov In this arrangement, the C-terminal β-strand of one subunit inserts between two strands of the neighboring subunit, creating a highly intertwined and stable dimer. nih.gov While AAC(6')-Ii belongs to a different subfamily, the principle of dimerization remains central to its function. The crystal structure of AAC(6')-Ii in complex with its cofactor, coenzyme A (CoA), has been determined in various space groups, consistently revealing a physiologically relevant dimeric state. researchgate.net

The formation of the dimer is not merely a structural quirk; it directly impacts the enzyme's mechanism. Studies have shown that the catalytic cycle of AAC(6')-Ii involves subunit cooperativity, where the binding of a ligand to one subunit can influence the other. researchgate.netmcgill.ca This interplay between the subunits is a hallmark of allosteric regulation, a topic explored in more detail in the following section. A monomeric variant of AAC(6')-Ii has been created through a single tryptophan to alanine (B10760859) mutation (Trp104Ala), which has been instrumental in dissecting the functional consequences of dimerization. nih.gov

Non-equivalent Binding Sites and Allosteric Behavior

The homodimeric structure of enzymes like AAC(6')-Ii gives rise to complex kinetic and binding behaviors, notably the presence of non-equivalent binding sites and allosteric regulation. nih.govmcgill.ca Although the two subunits are identical in their amino acid sequence, their binding sites for substrates can behave differently, a phenomenon that has been demonstrated through isothermal titration calorimetry (ITC) studies. nih.gov These studies revealed two non-equivalent binding sites for aminoglycosides in the AAC(6')-Ii dimer, whereas the monomeric Trp104Ala mutant exhibited only a single binding site. nih.gov

This non-equivalence is a manifestation of allostery, where the binding of a ligand to one active site in the dimer influences the binding properties of the other active site. mcgill.ca The catalytic mechanism of AAC(6')-Ii is an ordered bi-bi reaction, where acetyl-CoA (AcCoA) must bind before the aminoglycoside. nih.gov The binding of AcCoA induces a significant conformational change, shifting the enzyme to a well-defined 3D structure. nih.gov Intriguingly, the binding of an aminoglycoside in the absence of AcCoA also induces a distinct conformational change. nih.govmcgill.ca

This ligand-dependent allosteric behavior suggests that AAC(6')-Ii can modulate its activity in response to the presence of its substrates. mcgill.ca The cooperativity between the subunits can be either positive or negative depending on the conditions. For example, AcCoA binding can exhibit positive cooperativity at lower temperatures and negative cooperativity at higher temperatures. mcgill.ca When an aminoglycoside binds, it appears that both subunits undergo a conformational change even with the first binding event, which likely stabilizes the unbound subunit. mcgill.ca This intricate allosteric regulation, governed by the dimeric nature of the enzyme, highlights a sophisticated mechanism for controlling antibiotic resistance.

| Feature | Description | Reference |

| Enzyme | Aminoglycoside 6'-N-acetyltransferase type Ii (AAC(6')-Ii) | nih.govmcgill.ca |

| Quaternary Structure | Homodimer | nih.govresearchgate.net |

| Binding Sites | Two non-equivalent aminoglycoside binding sites in the dimer | nih.gov |

| Catalytic Mechanism | Ordered bi-bi sequential mechanism (AcCoA binds first) | nih.govacs.org |

| Allosteric Behavior | Ligand-dependent allostery with both positive and negative cooperativity observed | mcgill.ca |

| Key Residues | Trp104 (dimer interface), Glu72, Leu76 (substrate interaction) | nih.gov |

Structural Comparison with Other Aminoglycoside Modifying Enzymes (AMEs)

The modification of aminoglycosides is a primary mechanism of bacterial resistance, carried out by three main classes of enzymes: aminoglycoside acetyltransferases (AACs), aminoglycoside nucleotidyltransferases (ANTs), and aminoglycoside phosphotransferases (APHs). microbialcell.comnih.gov While these enzymes catalyze different chemical reactions, they share intriguing structural similarities and conserved motifs, reflecting a common evolutionary origin and functional constraints.

Conserved Structural Motifs Across AAC, ANT, and APH Classes

Despite their distinct catalytic functions, the AAC, ANT, and APH enzyme families exhibit conserved structural folds. The AAC enzymes, including AAC(6')-Ii, belong to the GCN5-related N-acetyltransferase (GNAT) superfamily. mcgill.canih.gov This superfamily is characterized by a conserved structural core and specific motifs involved in binding the acetyl-CoA cofactor. igi-global.com For instance, four conserved sequence motifs (A, B, C, and D) are found in AACs, where Motif A is critical for binding acetyl-CoA, while the others contribute to the enzyme's hydrophobic core. igi-global.com

| Enzyme Class | Cofactor/Donor Substrate | Conserved Features | Reference |

| AAC | Acetyl-Coenzyme A (AcCoA) | GNAT superfamily fold, conserved motifs for AcCoA binding | mcgill.canih.govigi-global.com |

| ANT | ATP/GTP | Two-domain structure, nucleotide-binding domain | igi-global.comdiva-portal.org |

| APH | ATP/GTP | Two-domain structure, nucleotide-binding domain, conserved protein kinase motifs | igi-global.commcgill.canih.gov |

Structural Basis for Bifunctional Enzyme Activities

A fascinating aspect of aminoglycoside resistance is the existence of bifunctional enzymes, which possess two distinct enzymatic activities within a single polypeptide chain. A prime example is the AAC(6')-Ie/APH(2'')-Ia enzyme, a major resistance factor in Gram-positive bacteria. microbialcell.comnih.gov This enzyme contains an N-terminal AAC(6') domain and a C-terminal APH(2'') domain, conferring resistance to a broad spectrum of aminoglycosides. nih.gov

The structural arrangement of these bifunctional enzymes is key to their dual activity. Small-angle X-ray scattering (SAXS) studies of AAC(6')-Ie/APH(2'')-Ia have suggested that the two active sites are located on opposite sides of the enzyme. microbialcell.com This spatial separation implies that the two domains function independently, without significant cooperativity or substrate channeling between them. microbialcell.commcgill.ca Despite being part of a single protein, the individual domains retain their characteristic structural folds. The APH(2'')-Ia domain, for instance, exhibits the typical two-domain architecture of other APH enzymes, with the nucleotide-binding site at the domain junction. nih.gov

The fusion of two different resistance genes into a single open reading frame provides a clear advantage for the bacteria by ensuring the co-expression of two distinct resistance mechanisms. microbialcell.comnih.gov While the domains may act independently from a catalytic standpoint, their fusion into a single polypeptide ensures that a bacterium expressing this enzyme is equipped to inactivate a wider range of aminoglycoside antibiotics. microbialcell.comnih.gov Another example of bifunctionality is seen in AAC(6')-Ib-cr, a variant of AAC(6')-Ib that can acetylate both aminoglycosides and fluoroquinolones. acs.org In this case, specific mutations, such as Asp179Tyr, are thought to enable the binding of the secondary substrate through mechanisms like π-stacking interactions with the quinolone ring, illustrating how subtle structural changes can lead to an expanded substrate profile. acs.org

Genetic and Evolutionary Landscape of Aac 6 Enzymes

Encoding Genes and Their Diversity

The genetic basis for AAC(6')-mediated resistance lies in a diverse collection of aac(6') genes. These genes are found in a wide array of Gram-negative and Gram-positive pathogenic bacteria. nih.gov

A multitude of aac(6') gene variants have been identified and characterized, each contributing to the complex landscape of aminoglycoside resistance. These variants are often distinguished by suffixes, such as -I or -II, which historically correlated with their resistance profiles, and further by letters to denote specific gene subtypes. nih.gov Some of the well-documented aac(6') genes include:

aacA1 : This gene is a notable member of the aac(6') family.

aacA4 : Often found as a gene cassette within integrons, aacA4 can confer resistance to tobramycin (B1681333) and amikacin (B45834). nih.gov

aac(6')-Ib : This is one of the most clinically significant and widespread aac(6') genes, frequently found in Gram-negative pathogens like Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. frontiersin.orgmcmaster.ca It confers resistance to tobramycin, kanamycin (B1662678), and amikacin. mdpi.com

aac(6')-Ib-cr : A variant of aac(6')-Ib, this gene is of particular concern as it encodes an enzyme with an expanded substrate spectrum that includes not only aminoglycosides but also some fluoroquinolone antibiotics, such as ciprofloxacin and norfloxacin. nih.govnih.gov This dual resistance capability highlights the evolutionary potential of these enzymes. The aac(6')-Ib-cr variant is characterized by specific amino acid changes, notably at codons 102 (Trp→Arg) and 179 (Asp→Tyr). nih.govresearchgate.net

aac(6')-Ii : This gene is typically identified in Gram-positive isolates and displays a subtype III phenotype. mdpi.com

aac(6')-Iaq : The characterization of this gene adds to the growing list of aac(6') variants.

The prevalence of these genes can vary significantly among different bacterial species. For instance, in Enterobacterales, aac(6')-Ib-cr is often the most prevalent, whereas in Pseudomonas aeruginosa and Acinetobacter baumannii, other variants may dominate. mdpi.com

Table 1: Examples of Identified aac(6') Genes and Their Characteristics

| Gene | Notable Characteristics | Found In (Examples) | Reference |

|---|---|---|---|

aacA4 |

Often part of a gene cassette, confers resistance to tobramycin and amikacin. | Gram-negative bacteria | nih.gov |

aac(6')-Ib |

Widespread, confers resistance to tobramycin, kanamycin, and amikacin. | K. pneumoniae, P. aeruginosa, E. coli | frontiersin.orgmcmaster.camdpi.com |

aac(6')-Ib-cr |

Variant of aac(6')-Ib with expanded substrate profile including fluoroquinolones. |

Enterobacteriaceae | nih.govnih.gov |

aac(6')-Ii |

Typically found in Gram-positive bacteria, exhibits a subtype III phenotype. | Gram-positive isolates | mdpi.com |

Phylogenetic analyses of AAC(6') enzymes have revealed that they belong to the GCN5-related N-acetyltransferase (GNAT) superfamily. nih.gov Despite their functional similarities in acetylating the 6' position of aminoglycosides, sequence homology studies suggest that this enzymatic function has evolved independently on at least three separate occasions, leading to distinct evolutionary lineages. nih.govnih.gov

Alignment of the amino acid sequences of various AAC(6') enzymes reveals conserved motifs that are crucial for their catalytic activity. nih.gov However, there is also significant sequence diversity, which accounts for the differences in their substrate specificities. For example, the AAC(6')-I and AAC(6')-II subtypes are differentiated by their ability to acetylate amikacin (AAC(6')-I) versus gentamicin (B1671437) (AAC(6')-II). nih.govfrontiersin.org These differences are often the result of subtle changes in the amino acid sequence that alter the enzyme's active site.

The aac(6')-Ib gene, in particular, exhibits considerable microheterogeneity, especially at the N-terminus of the encoded protein. nih.govfrontiersin.org While some of these variations have little impact on the enzyme's function, others can lead to significant changes in the resistance profile. nih.gov

Mobile Genetic Elements and Dissemination

The rapid and widespread dissemination of aac(6') genes is largely attributable to their association with mobile genetic elements (MGEs). These elements act as vehicles for the horizontal transfer of resistance genes between different bacterial strains and species. nih.govscielo.org.co

aac(6') genes are frequently located on plasmids, transposons, and within integrons, which facilitates their mobility. frontiersin.orgmdpi.com

Plasmids: These extrachromosomal DNA molecules are key vectors in the spread of antibiotic resistance. The aac(6')-Ib-cr gene, for example, is commonly found on plasmids that also carry other resistance genes, such as those for extended-spectrum β-lactamases (ESBLs). nih.govresearchgate.net

Transposons: Also known as "jumping genes," transposons can move aac(6') genes between different locations within the bacterial genome or between plasmids and the chromosome. nih.govresearchgate.net

Integrons: These genetic platforms are particularly important in the capture and expression of antibiotic resistance genes. nih.gov The aac(6') genes are often found as part of gene cassettes that can be inserted into integrons. frontiersin.orgnih.gov Class 1 integrons are most commonly associated with the dissemination of resistance genes in clinical settings and frequently carry aac(6') gene cassettes. nih.govnih.gov

Table 2: Mobile Genetic Elements Associated with aac(6') Gene Dissemination

| Mobile Genetic Element | Role in Dissemination | Examples of Associated aac(6') Genes |

Reference |

|---|---|---|---|

| Plasmids | Intercellular transfer of resistance genes. | aac(6')-Ib-cr |

nih.govresearchgate.net |

| Transposons | Intracellular and intercellular movement of resistance genes. | aac(6')-Ib |

frontiersin.orgnih.gov |

| Integrons | Capture and expression of resistance gene cassettes. | aacA4, aac(6')-Ib, aac(6')-Ib-cr |

nih.govfrontiersin.orgnih.gov |

The movement of MGEs carrying aac(6') genes between bacteria is accomplished through several mechanisms of horizontal gene transfer (HGT). nih.govbioguardlabs.com

Conjugation: This process involves the direct transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through cell-to-cell contact. news-medical.netresearchgate.net It is a major mechanism for the spread of plasmid-borne aac(6') genes.

Transformation: Bacteria can take up naked DNA from their environment, which can then be incorporated into their genome. news-medical.net This can include fragments of DNA containing aac(6') genes released from lysed bacteria.

Transduction: Bacteriophages (viruses that infect bacteria) can inadvertently package bacterial DNA, including aac(6') genes, and transfer it to other bacteria upon infection. researchgate.net

The selective pressure exerted by the use of antibiotics in clinical and agricultural settings has undoubtedly accelerated the spread of aac(6') genes via these HGT mechanisms. bioguardlabs.com

Evolutionary Trajectories of AAC(6') Variants

The diversity of AAC(6') enzymes observed today is the result of ongoing evolutionary processes. The evolution of these enzymes is driven by mutation and selection, leading to the emergence of variants with altered substrate specificities and increased resistance levels.

A prime example of this evolutionary potential is the emergence of the aac(6')-Ib-cr variant from the aac(6')-Ib gene. This variant arose through point mutations that resulted in two key amino acid substitutions: W104R and D179Y. frontiersin.org These changes expanded the enzyme's substrate range to include fluoroquinolones, demonstrating how a resistance enzyme can evolve to inactivate antibiotics from a completely different class. frontiersin.orgnih.gov

Furthermore, phylogenetic studies suggest that the AAC(6') functionality has arisen multiple times from different ancestral enzymes within the GNAT superfamily through convergent evolution. mdpi.com This indicates that the acetylation of the 6' position of aminoglycosides is a chemically favorable resistance mechanism that has been independently selected for on multiple occasions.

The continuous evolution of AAC(6') variants, driven by antibiotic pressure and facilitated by HGT, poses a significant challenge to the long-term efficacy of aminoglycoside and, in some cases, fluoroquinolone therapies.

Mechanisms of Emergence of Variants with Altered Substrate Profiles (e.g., AAC(6')-Ib-cr)

The emergence of aminoglycoside 6'-N-acetyltransferase (AAC(6')) enzyme variants with altered substrate profiles is a significant evolutionary development in antibiotic resistance. These variants arise primarily through specific amino acid substitutions that modify the enzyme's active site, expanding its activity to include antibiotics beyond the aminoglycoside class. A prime example of this phenomenon is the AAC(6')-Ib-cr variant, which has gained the ability to acetylate certain fluoroquinolones.

The native AAC(6')-Ib enzyme confers resistance to aminoglycosides such as tobramycin, kanamycin, and amikacin. mdpi.com The evolution of the AAC(6')-Ib-cr variant is characterized by two key amino acid substitutions: a tryptophan-to-arginine change at position 102 (W102R) and a glutamine-to-tyrosine change at position 179 (D179Y). oup.com Another study identifies these modifications as W104R and N181Y. nih.gov These specific mutations are sufficient to alter the enzyme's substrate specificity, enabling it to acetylate fluoroquinolones that possess a piperazinyl substituent, such as ciprofloxacin and norfloxacin. oup.com This represents a rare instance of a resistance enzyme evolving to inactivate an antibiotic from a completely different structural class. nih.govresearchgate.net

The acquisition of this dual-substrate capability significantly impacts clinical resistance levels. While AAC(6')-Ib-cr by itself confers only a low level of fluoroquinolone resistance, it plays a crucial role in the development of clinically significant resistance when combined with chromosomal mutations in genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC). mdpi.comoup.com The presence of the aac(6')-Ib-cr gene can increase the minimum inhibitory concentrations (MICs) of ciprofloxacin and norfloxacin by 4- to 8-fold across various E. coli genotypes. oup.com

Other variants of AAC(6')-Ib have also emerged with altered aminoglycoside substrate profiles. For instance, a substitution of leucine to serine at amino acid position 119 (L119S) confers an AAC(6')-II profile, meaning the enzyme becomes effective against gentamicin but loses its activity against amikacin. nih.govnih.gov The dissemination of these variant genes is facilitated by their location on mobile genetic elements such as plasmids, transposons, and integrons, which allows for horizontal gene transfer between different bacterial species and strains. nih.govresearchgate.net

| Enzyme Variant | Key Amino Acid Substitution(s) | Altered Substrate Profile | Reference |

|---|---|---|---|

| AAC(6')-Ib-cr | W102R and D179Y (or W104R and N181Y) | Gains ability to acetylate fluoroquinolones (e.g., ciprofloxacin, norfloxacin) while retaining aminoglycoside activity. | oup.comnih.gov |

| AAC(6')-Ib (Type II profile) | L119S | Loses activity against amikacin, gains activity against gentamicin. | nih.govnih.gov |

| AAC(6')-Ib11 | Q101L | Confers resistance to both amikacin and gentamicin, a phenotype not typical for subtypes I or II. | mdpi.com |

Fitness Costs Associated with aac(6') Expression

The acquisition and expression of antibiotic resistance genes, including aac(6'), can impose a metabolic burden on bacteria, often referred to as a fitness cost. nih.gov This cost can manifest as a reduced growth rate, lower biomass yield, or decreased competitiveness compared to susceptible counterparts in an antibiotic-free environment. nih.govresearchgate.net However, the fitness cost associated with aac(6') expression appears to be variable and context-dependent.

Studies have demonstrated a measurable fitness cost associated with the aac(6')-Ib-cr variant. In an analysis of isogenic Escherichia coli strains, those harboring a plasmid with the aac(6')-Ib-cr gene consistently showed a significantly lower maximal optical density (OD) during growth curve analysis, regardless of the presence of other chromosomal resistance mutations. oup.com This suggests that the expression of this particular variant imparts a direct biological cost.

Bacteria possess a remarkable ability to mitigate the fitness costs of antibiotic resistance through compensatory evolution. nih.gov These adaptations can involve mutations in other genes that alleviate the metabolic imbalance caused by the resistance mechanism, thereby stabilizing the resistant phenotype within the bacterial population even in the absence of antibiotic selection pressure. nih.govasm.org The generally low fitness cost associated with some resistance genes offers a microbiological explanation for their successful spread among pathogens. researchgate.net

| Study Focus | Bacterial Model | Key Finding | Reference |

|---|---|---|---|

| Impact of AAC(6')-Ib-cr on bacterial fitness | Isogenic Escherichia coli strains | Strains harboring the aac(6')-Ib-cr gene showed significantly lower maximal optical density, indicating a fitness cost. | oup.com |

| Contribution of resistance genes to plasmid fitness cost | Escherichia coli with multiresistance plasmid pUUH239.2 | Individual removal of aac(6')-Ib-cr did not significantly reduce the plasmid's fitness cost. | nih.gov |

| General principle of resistance costs | General bacterial models | The cost can arise from the expression of the resistance protein rather than its enzymatic function. Bacteria can evolve compensatory mutations to reduce this cost. | nih.govresearchgate.net |

Rational Design of Modified Aminoglycosides and Enzyme Inhibitors

Strategies to Circumvent N(6')-Acetylation

To combat resistance mediated by AAC(6') enzymes, researchers have pursued several strategies aimed at preventing or tolerating the acetylation of the 6'-amino group of aminoglycosides. These approaches primarily involve modification of the aminoglycoside structure itself.

Modification of the Aminoglycoside Scaffold to Avoid Acetylation (e.g., Kanamycin (B1662678) B Derivatives)

A key strategy to overcome AAC(6')-mediated resistance is the chemical modification of the aminoglycoside scaffold to create derivatives that are poor substrates for the acetylating enzyme. This often involves altering the functional groups that are recognized and modified by the enzyme, without compromising the antibiotic's interaction with its ribosomal target.

Numerous studies have focused on synthesizing kanamycin B derivatives that can evade acetylation. For instance, certain derivatives of kanamycin B have shown activity against bacterial strains that express AAC(6') enzymes, such as Escherichia coli K-12 R5 and Pseudomonas aeruginosa GN315. nih.gov The design of these derivatives is based on the principle of altering the chemical environment around the 6'-amino group to sterically hinder the approach of the AAC(6') enzyme or to eliminate the group altogether if it is not essential for antibacterial activity. frontiersin.org

One successful approach has been the development of tobramycin (B1681333) (3'-deoxykanamycin B) and dibekacin (3',4'-dideoxykanamycin B), which were designed to resist modification by certain AMEs. frontiersin.orgmdpi.com While these modifications are not at the 6'-position, they demonstrate the principle of modifying the scaffold to overcome enzymatic inactivation. More targeted modifications at the 6'-position have also been explored. For example, replacing the 6'-amino group with other functionalities or incorporating bulky substituents can prevent recognition by AAC(6') enzymes. nih.gov

The development of arbekacin, a derivative of dibekacin, is a notable success in this area. It was rationally designed to resist enzymatic modification, including acetylation, and has proven effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Examples of Kanamycin B Derivatives and Their Activity Against Resistant Strains

| Derivative | Modification | Activity Against AAC(6')-Producing Strains |

| Kanamycin B derivative 1a | Undisclosed modification | Active against E. coli K-12 R5 and P. aeruginosa GN315 nih.gov |

| Kanamycin B derivative 1b | Undisclosed modification | Active against E. coli K-12 R5 and P. aeruginosa GN315 nih.gov |

| Kanamycin B derivative 1c | Undisclosed modification | Active against E. coli K-12 R5 and P. aeruginosa GN315 nih.gov |

| 3′,4′-dideoxykanamycin B derivative 1d | 3',4'-dideoxy modification | Active against E. coli K-12 R5 and P. aeruginosa GN315 nih.gov |

| Arbekacin | Derivative of dibekacin | Effective against MRSA strains resistant to other aminoglycosides nih.gov |

Synthesis of N(6')-Derivatives with Modified Reactivity (e.g., Methylation at N-6')

Another approach to circumvent N(6')-acetylation involves modifying the reactivity of the 6'-amino group itself. While direct methylation of the N-6' position of kanamycin to prevent acetylation is a conceptually sound strategy, much of the research in this area has focused on the broader role of methylation in antibiotic resistance.

Epigenetic modifications, such as N6-methyladenosine (m6A) methylation of RNA, have been shown to influence bacterial susceptibility to antibiotics. nih.govoup.com For example, deficiencies in certain methyltransferase activities can lead to decreased tolerance to kanamycin. researchgate.net Conversely, some bacteria utilize rRNA methylation to confer resistance to antibiotics. nih.gov

While the direct synthesis of N-6'-methylated kanamycin derivatives as a primary strategy to evade AAC(6') is not extensively documented in the provided search results, the principle of modifying the N-6' position to alter its chemical properties remains a viable area of investigation. The introduction of a methyl group could sterically hinder the binding of the acetyl-CoA cofactor or the aminoglycoside to the active site of the AAC(6') enzyme, thereby reducing the rate of acetylation.

Further research into the synthesis and evaluation of N-6'-methylated kanamycin B and other aminoglycosides is needed to fully assess the potential of this strategy.

Development of Analogs that Retain Activity Despite Acetylation (e.g., Kanamycin C Derivatives)

An alternative to preventing acetylation is to design aminoglycoside analogs that maintain their antibacterial activity even after being acetylated. This approach focuses on ensuring that the key interactions with the ribosomal target are preserved, despite the addition of an acetyl group.

The crystal structure of AAC(6')-Ib in complex with acetyl-CoA and kanamycin C provides valuable insights for this strategy. nih.gov Although kanamycin C, which has a hydroxyl group at the 6' position, is not a substrate for AAC(6') enzymes, its binding to the enzyme in an abortive ternary complex reveals the geometry of the active site. nih.gov This structural information can be used to design derivatives that, even when acetylated at the 6'-amino group, can still adopt a conformation that allows for effective binding to the 16S rRNA.

The key is to design a molecule where the N-acetyl group does not create a steric clash with the ribosome binding site. This might involve altering the stereochemistry at or near the 6'-position or modifying other parts of the aminoglycoside to compensate for the presence of the acetyl group.

Development of AAC(6') Enzyme Inhibitors

In addition to modifying the antibiotic itself, another major strategy to combat resistance is to develop inhibitors of the AAC(6') enzymes. These inhibitors would be co-administered with existing aminoglycosides to restore their efficacy against resistant bacteria.

Competitive and Non-Competitive Inhibition Studies (e.g., Dibekacin as an Inhibitor)

The development of AAC(6') inhibitors has involved extensive inhibition studies to understand the mechanism of action of potential inhibitor compounds. These studies typically determine whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the aminoglycoside substrate and the acetyl-CoA cofactor.

For example, studies on the AAC(6')-Ib' domain have shown that paromomycin acts as a competitive inhibitor with respect to kanamycin A and an uncompetitive inhibitor with respect to acetyl-CoA. researchgate.net In contrast, butyryl-CoA exhibits noncompetitive/mixed inhibition with respect to kanamycin A and competitive inhibition with respect to acetyl-CoA. researchgate.net

Dibekacin, an aminoglycoside, has also been investigated in the context of AAC(6') inhibition. While primarily known as a substrate for some AAC enzymes, its structural similarity to other aminoglycosides allows it to bind to the active site and potentially act as a competitive inhibitor. nih.govnih.gov

In-silico screening has identified compounds that act as competitive inhibitors of AAC(6')-Ib with respect to kanamycin A and non-competitive inhibitors with respect to acetyl-CoA. nih.gov These findings suggest that these inhibitors bind to the aminoglycoside binding site of the enzyme. nih.gov

Table 2: Inhibition Patterns of Selected Compounds Against AAC(6') Enzymes

| Inhibitor | Enzyme Target | Inhibition vs. Kanamycin A | Inhibition vs. Acetyl-CoA |

| Paromomycin | AAC(6')-Ib' | Competitive researchgate.net | Uncompetitive researchgate.net |

| Butyryl-CoA | AAC(6')-Ib' | Noncompetitive/Mixed researchgate.net | Competitive researchgate.net |

| Compound 1* | AAC(6')-Ib | Competitive | Noncompetitive |

| Compound 2** | AAC(6')-Ib | Competitive nih.gov | Noncompetitive nih.gov |

| Pyrrolidine Pentamine Derivatives | AAC(6')-Ib | Competitive with amikacin (B45834) nih.govmdpi.com | Not specified |

*4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid nih.gov **2-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid nih.gov

Structure-Based Design of Potent and Selective Inhibitors

The availability of crystal structures of AAC(6') enzymes has been instrumental in the structure-based design of potent and selective inhibitors. wikipedia.org By understanding the three-dimensional architecture of the enzyme's active site, researchers can design molecules that bind with high affinity and specificity.

Molecular docking studies have been successfully employed to screen large chemical libraries for potential inhibitors of AAC(6')-Ib. rsc.org This computational approach predicts the binding affinity of small molecules to the enzyme's active site, allowing for the identification of promising candidates for further experimental validation. rsc.org For example, a Glide molecular docking screen of the Chembridge library identified a compound that inhibited the acetylation of kanamycin A and amikacin in vitro. rsc.org

Structure-activity relationship (SAR) studies are also crucial for optimizing the potency of identified inhibitors. By systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its inhibitory activity, researchers can identify the key chemical features required for potent inhibition. nih.gov For instance, SAR studies on a series of pyrrolidine pentamine derivatives as inhibitors of AAC(6')-Ib have revealed that aromatic functionalities at certain positions are essential for activity. nih.gov

The ultimate goal of these efforts is to develop inhibitors that can be used in combination with aminoglycosides to treat infections caused by resistant bacteria, thereby preserving the clinical utility of this important class of antibiotics. mdpi.com

Mechanistic Insights from Structure-Activity Relationship Studies

The development of effective aminoglycoside antibiotics and inhibitors of aminoglycoside-modifying enzymes hinges on a detailed understanding of the relationship between their chemical structures and biological activities. Structure-activity relationship (SAR) studies provide crucial insights into how specific chemical modifications influence the susceptibility of these compounds to enzymatic inactivation and their interaction with the primary bacterial target, the ribosome. This section focuses on the impact of acetylation at the 6'-position of kanamycin B, resulting in the formation of N(6')-acetylkanamycin B(4+), a modification that significantly alters its antibacterial efficacy.

Correlation Between Chemical Modifications and Enzymatic Susceptibility

The primary mechanism of resistance to aminoglycosides like kanamycin B is their enzymatic modification by aminoglycoside-modifying enzymes (AMEs). Among the most prevalent AMEs are the aminoglycoside 6'-N-acetyltransferases (AAC(6')-I). These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the 6'-amino group of the aminoglycoside, a chemical alteration that renders the antibiotic ineffective.

The susceptibility of an aminoglycoside to these enzymes is directly linked to the presence of specific functional groups that the enzyme can recognize and modify. For the AAC(6')-I family of enzymes, the 6'-amino group on the aminoglycoside scaffold is the key target for acetylation. The modification of this single functional group is a critical determinant of enzymatic susceptibility and subsequent antibiotic resistance.

The enzymatic conversion of kanamycin B to N(6')-acetylkanamycin B(4+) by AAC(6')-I is a prime example of this correlation. The presence of the 6'-amino group makes kanamycin B a substrate for this enzyme. Once acetylated, the resulting N(6')-acetylkanamycin B(4+) is no longer a substrate for further acetylation at this position and, more importantly, loses its potent antibacterial activity. This loss of function is a direct consequence of the chemical modification.

Alkylation at the N-6' position of aminoglycosides has been explored as a strategy to decrease their affinity for resistance enzymes. However, this approach often leads to a concurrent reduction in antibacterial activity, highlighting the delicate balance required in modifying these molecules to evade resistance mechanisms while maintaining therapeutic efficacy.

Table 1: Enzymatic Modification of Kanamycin B

| Aminoglycoside | Modifying Enzyme | Position of Modification | Effect on Activity |

| Kanamycin B | AAC(6')-I | 6'-amino group | Inactivation |

Impact of Functional Group Location on Ribosomal Interaction (Pre- and Post-Acetylation)

The antibacterial action of aminoglycosides stems from their ability to bind to the A site of the 16S ribosomal RNA (rRNA) within the bacterial 30S ribosomal subunit. This binding disrupts protein synthesis, leading to mistranslation of mRNA and ultimately bacterial cell death. The affinity of an aminoglycoside for its ribosomal target is a key determinant of its potency.

The location and nature of functional groups on the aminoglycoside molecule are critical for this interaction. The amino groups of aminoglycosides are typically protonated at physiological pH, contributing to a net positive charge that facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of rRNA.

In the case of kanamycin B, the 6'-amino group plays a significant role in its binding to the ribosomal A site. The acetylation of this amino group to form N(6')-acetylkanamycin B(4+) has a profound negative impact on its ribosomal binding affinity. The conversion of the primary amine to an amide group results in the loss of a positive charge at this position. This alteration in the electrostatic profile of the molecule weakens its interaction with the rRNA.

Research has indicated that N-acetylation at the 6' position can decrease the affinity of the antibiotic for the 16S rRNA by as much as four orders of magnitude. This drastic reduction in binding affinity is the molecular basis for the inactivation of the antibiotic. Post-acetylation, N(6')-acetylkanamycin B(4+) is unable to effectively bind to the ribosome and disrupt protein synthesis, thus conferring a resistance phenotype to the bacteria producing the AAC(6')-I enzyme.

The significance of the 6'-amino group is further underscored by SAR studies on various kanamycin analogues. Modifications at the 2' and 6' positions of ring I of the kanamycin scaffold have been shown to be critical for drug activity. This emphasizes that the precise arrangement and chemical nature of substituents at these positions are paramount for a strong and effective interaction with the ribosomal target.

Table 2: Ribosomal Binding Affinity

| Compound | Modification | Impact on Ribosomal Binding | Antibacterial Activity |

| Kanamycin B | Unmodified 6'-amino group | High Affinity | Active |

| N(6')-acetylkanamycin B(4+) | Acetylated 6'-amino group | Significantly Reduced Affinity | Inactive |

Future Perspectives in N 6 Acetylkanamycin B Research

Elucidating Novel AAC(6') Variants and Their Mechanisms

The ongoing battle between antibiotics and bacteria drives the evolution of new resistance enzymes. A critical frontier in resistance research is the discovery and characterization of new AAC(6') variants. These studies are essential for keeping pace with the dynamic landscape of aminoglycoside resistance.

Recently, several novel AAC(6') variants have been identified in multidrug-resistant clinical isolates. For example, the aac(6')-Iaj gene was discovered in a clinical isolate of Pseudomonas aeruginosa, encoding an enzyme, AAC(6')-Iaj, that demonstrated resistance to multiple aminoglycosides. nih.gov Similarly, a novel gene, aac(6')-Va, was identified in Aeromonas hydrophila, conferring resistance to several aminoglycosides, with a particularly high efficiency against ribostamycin (B1201364). frontiersin.org Another new variant, designated aac(6')-Iaq, was found in an animal isolate of Brucella intermedia. frontiersin.org

The characterization of these new enzymes involves determining their substrate specificity and kinetic parameters to understand how efficiently they inactivate various aminoglycosides. frontiersin.org For instance, studies on a novel variant, AAC(6')-Ib11, revealed a unique resistance pattern, leading to the proposal of a new subtype, IV, within the AAC(6') family. mdpi.com

Future work in this area will concentrate on:

Genomic Surveillance: Actively searching for new aac(6') genes in bacteria from patients and the environment to monitor the spread of resistance.

Biochemical Analysis: Producing and purifying newly found AAC(6') enzymes to study their specific activity against a wide range of aminoglycosides.

Mechanistic Investigation: Studying the catalytic process of these new variants to understand the molecular basis of their function, which can inform the design of new drugs. nih.gov

Advanced Structural Studies of Complexed AAC(6') Enzymes

Understanding the three-dimensional structure of AAC(6') enzymes is crucial for designing drugs that can either inhibit these enzymes or avoid being modified by them. While many structures have been determined, advanced techniques are needed to capture the dynamic nature of these enzymes.

High-resolution crystal structures of AAC(6') enzymes, such as AAC(6')-Ii and AAC(6')-Im, in complex with their substrates (like kanamycin) and cofactors (like coenzyme A), have provided detailed snapshots of their active sites. nih.govwiley.com These structures reveal how the antibiotic binds and how conformational changes in the enzyme are key to its function. nih.gov For example, the structure of AAC(6')-Ib in a complex with kanamycin (B1662678) and acetyl-CoA has shed light on the specific interactions necessary for the acetylation reaction. rcsb.org

Future research will employ more sophisticated techniques:

Cryo-Electron Microscopy (Cryo-EM): This method can be used to study larger, more flexible enzyme complexes that are difficult to crystallize, offering insights into their dynamic behavior.

Time-Resolved Crystallography: This technique allows researchers to observe the enzymatic reaction as it happens, capturing intermediate steps of the acetylation process.

Computational Simulations: Molecular dynamics simulations can model the movement and interaction of the enzyme with its substrates and potential inhibitors, complementing experimental data to provide a more complete picture of the enzyme's function. mcgill.ca

Development of Next-Generation Aminoglycosides and Resistance Modulators

The knowledge gained from studying AAC(6') variants and their structures is being used to develop new antibiotics and compounds that can restore the effectiveness of older ones.

Next-Generation Aminoglycosides: A primary strategy is to create new aminoglycosides that are poor substrates for AAC(6') enzymes. Plazomicin, a next-generation aminoglycoside approved by the FDA in 2018, was designed to be resilient against many aminoglycoside-modifying enzymes, including AAC(6')s. nih.govresearchgate.net It represents a significant advance in overcoming resistance. nih.gov However, bacteria have already begun to develop resistance to plazomicin, highlighting the need for continuous development. researchgate.net Future efforts will focus on structure-guided design to create derivatives that are even more resistant to enzymatic modification. mdpi.com

Resistance Modulators: An alternative approach is to develop molecules that directly inhibit the AAC(6') enzymes. These inhibitors could be given alongside existing aminoglycosides, protecting them from inactivation and restoring their antibacterial activity. nih.govmdpi.com The search for such inhibitors is a highly promising area of research. nih.gov Strategies include screening large chemical libraries and designing molecules that specifically block the enzyme's active site. nih.gov

Integration of Omics Data for Comprehensive Understanding of Resistance

To gain a complete understanding of aminoglycoside resistance, researchers are turning to "omics" approaches, which involve the large-scale study of genes (genomics), gene expression (transcriptomics), proteins (proteomics), and metabolites (metabolomics). Integrating these datasets provides a systems-level view of how resistance emerges and functions. nih.gov

Genomics: Whole-genome sequencing of resistant bacteria can identify the full spectrum of resistance genes, such as aac(6') variants, and other genetic mutations that contribute to resistance, like those affecting drug transport into the cell. asm.orgnih.gov

Transcriptomics and Proteomics: These approaches measure which genes are turned on and which proteins are produced when bacteria are exposed to aminoglycosides. This can reveal the regulatory networks controlling resistance. Metaproteomic analysis of wastewater has shown that proteins related to aminoglycoside resistance are actively expressed in these environments. biorxiv.org

Multi-Omics Integration: Combining these layers of data can create comprehensive models of resistance. nih.gov For instance, integrating metagenomic, metatranscriptomic, and metaproteomic data from wastewater treatment plants has revealed how resistance genes are mobilized and expressed within microbial communities. biorxiv.org This type of analysis is crucial for predicting and mitigating the spread of resistance. researchgate.netmednexus.org

By harnessing these powerful technologies, scientists can uncover novel resistance mechanisms, identify new drug targets, and ultimately develop more durable strategies to combat antibiotic-resistant bacteria.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N(6')-acetylkanamycin B(4+)?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity (≥98%) . Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying acetylation at the N(6') position. UV/Vis spectroscopy (λmax ~255 nm) can monitor stability under varying conditions . For structural morphology, cryogenic scanning electron microscopy (Cryo-SEM) provides nanoscale resolution of hydrated samples, with pore diameter and wall thickness quantified using image analysis software (n=30 measurements per sample) .

Q. How should researchers design stability studies for N(6')-acetylkanamycin B(4+) under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to buffers (e.g., PBS pH 7.4 ) at 37°C, with periodic sampling. Monitor degradation via HPLC and compare retention times to reference standards. Include controls for temperature, pH, and light exposure. Statistical analysis of degradation rates should report mean ± standard deviation (n=3) and uncertainties using error propagation models .

Advanced Research Questions

Q. What experimental strategies mitigate immunogenicity risks of N(6')-acetylkanamycin B(4+) in preclinical models?

- Methodological Answer : Use C57BL/6 mice to assess IgG responses via prime-boost immunization schedules (e.g., 0, 14, 28 days ). Emulsify the compound in adjuvants (e.g., TiterMax®) to enhance antigen presentation. Measure serum IgG titers using ELISA, with TT-GFP as a positive control. Data should be normalized to vehicle-treated groups and analyzed for significance (p<0.05, n=5) .

Q. How can contradictions in bioactivity data across experimental systems be resolved?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., microbial inhibition vs. enzymatic activity). Control variables such as solvent composition (e.g., DTT or TCEP for redox-sensitive experiments ) and cell line specificity. Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to identify confounding factors. Transparent reporting of uncertainties (e.g., instrument error ±5%) is critical .

Q. Which advanced imaging techniques elucidate the supramolecular assembly of N(6')-acetylkanamycin B(4+)?

- Methodological Answer : Cryo-SEM in hydrated states reveals fibrillar networks and pore structures (average diameter: 50–200 nm ). Optimize sample preparation by rapid freezing in liquid nitrogen to prevent crystallization. Pair with rheology data (storage modulus vs. angular frequency ) to correlate structural features with mechanical properties. Limitations include challenges in quantifying amorphous regions .

Notes for Rigorous Research

- Critical Analysis : Address discrepancies in bioactivity by comparing batch-to-batch variability (e.g., purity ≥98% ) and assay sensitivity .

- Ethical Compliance : Adhere to institutional guidelines for animal studies, including adjuvant use and sample size justification .

- Data Transparency : Report raw data in appendices, with processed data (e.g., normalized IgG levels) in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products